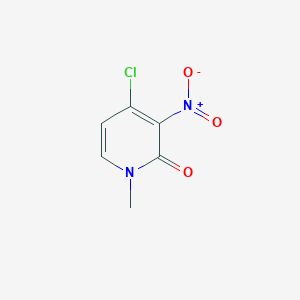
4-chloro-1-methyl-3-nitro-1H-pyridin-2-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- The molecular structure of compounds including 4-chloro-pyridine-N-oxides has been explored through gas-phase electron diffraction, revealing specific structural parameters and symmetry characteristics (Chiang & Song, 1983).
Synthesis and Derivative Applications
- 4-chloro-1-methyl-3-nitro-1H-pyridin-2-one serves as a versatile building block for synthesizing various derivatives, including 4-substituted 7-azaindole derivatives, through nucleophilic displacement (Figueroa‐Pérez et al., 2006).
Structural and Spectroscopic Analysis
- Spectroscopic and X-ray diffraction methods have been employed to analyze the structure of derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, providing insights into hydrogen bonding and structural features (Tranfić et al., 2011).
Charge-Transfer Complex Studies
- Equilibrium studies of 4-substituted pyridine 1-oxide-iodine charge-transfer complexes, including 4-nitropyridine 1-oxide, have been conducted, offering valuable data on molecular interactions and complexation (Gardner & Ragsdale, 1968).
Nitration and Reaction Dynamics
- Investigations into the nitration of pyridine-N-oxide derivatives, including the introduction of a nitro group in the 4-position of compounds like 4-chloro-pyridine-N-oxide, have provided insights into reaction dynamics and molecular changes (Hertog et al., 2010).
Halogen Substitution Studies
- Research on the nitro group in 4-nitroimidazo[4,5-c]pyridin-2-ones, including the lability of the group and its replacement with halides, has been conducted, leading to the examination of reactions and transformations of 4-chloroimidazo[4,5-clpyridin-2-one (Yutilov & Svertilova, 1994).
Zukünftige Richtungen
The future directions for research on “4-chloro-1-methyl-3-nitro-1H-pyridin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the diverse biological activities of heterocyclic compounds, there is potential for the development of new drugs .
Wirkmechanismus
Target of Action
It’s worth noting that similar nitropyridine compounds have been used in the synthesis of potential antitumor agents like abt-751 . ABT-751 is known to inhibit tubulin polymerization by binding to tubulin at the colchicine binding site .
Mode of Action
If it acts similarly to ABT-751, it might inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
If it acts similarly to abt-751, it might affect the microtubule dynamics, disrupting the formation of the mitotic spindle, which is crucial for cell division .
Result of Action
If it acts similarly to ABT-751, it might lead to cell cycle arrest and apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
4-chloro-1-methyl-3-nitropyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZKCGXAVVUKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-3-nitropyridin-2(1H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037974.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate](/img/structure/B3037978.png)
![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide](/img/structure/B3037979.png)
![3-Cyclooctyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene](/img/structure/B3037982.png)
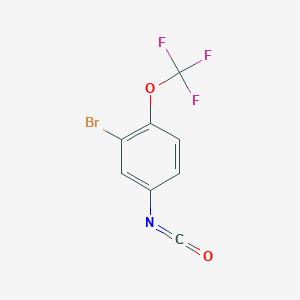
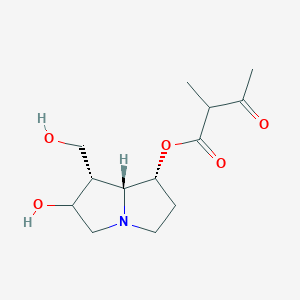

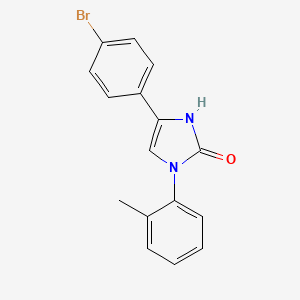

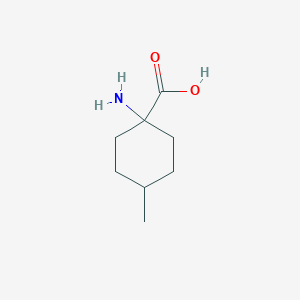
![3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3037994.png)

![2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide](/img/structure/B3037996.png)